1,5-Diazabicyclo[3.2.2]nonane

Catalog No.
S577201
CAS No.
283-47-6
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diazabicyclo[3.2.2]nonane

CAS Number

283-47-6

Product Name

1,5-Diazabicyclo[3.2.2]nonane

IUPAC Name

1,5-diazabicyclo[3.2.2]nonane

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2

InChI Key

DYQFUHFIBUCCMI-UHFFFAOYSA-N

SMILES

C1CN2CCN(C1)CC2

Canonical SMILES

C1CN2CCN(C1)CC2

1,5-diazabicyclo[3.2.2]nonane is a diazabicyclononane.

Organic Synthesis

  • Catalysis: DBN acts as a strong organic base and nucleophile, making it a valuable catalyst for various organic reactions. Its non-nucleophilic conjugate base and steric hindrance allow for selective deprotonation and participation in reactions like aldol condensations and Michael additions PubChem: )
  • Ligand Design: The Lewis basicity of DBN enables its use as a ligand in coordination chemistry. DBN can form complexes with transition metals, influencing their reactivity and catalytic properties in processes like hydrogenation and hydroformylation ScienceDirect: .

Medicinal Chemistry

  • Drug Discovery: Medicinal chemists explore DBN's potential for medicinal applications. Studies investigate its role in modulating enzymes and biological processes relevant to diseases European Journal of Medicinal Chemistry: .

1,5-Diazabicyclo[3.2.2]nonane is a bicyclic compound featuring two nitrogen atoms in its structure. It belongs to the class of diazabicyclic compounds, characterized by a unique bicyclic framework that includes two saturated rings. This compound has gained attention due to its interesting chemical properties and potential applications in various fields, including organic synthesis and materials science.

The molecular formula for 1,5-diazabicyclo[3.2.2]nonane is C7H14N2C_7H_{14}N_2, and its structure can be represented as follows:

text
C1CN2CCC1NCC2

This compound exhibits a relatively low symmetry compared to other similar compounds, which influences its reactivity and interaction with other molecules .

, particularly in the synthesis of complex organic molecules. It can act as a nucleophile or a base in reactions involving electrophiles. Notably, it has been utilized in the synthesis of antibacterial compounds by reacting with various acyl chlorides and other electrophilic species under mild conditions .

The compound's reactivity is also leveraged in the formation of ferroelectric materials when combined with rubidium halides, resulting in three-dimensional organic-inorganic perovskite structures that exhibit unique electrical properties .

Research has indicated that derivatives of 1,5-diazabicyclo[3.2.2]nonane exhibit significant biological activity, particularly as inhibitors of cholinesterases—enzymes that break down neurotransmitters in the nervous system. Specific studies have shown that N-methylated variants of this compound can serve as selective inhibitors for butyrylcholinesterase, which is relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's .

The synthesis of 1,5-diazabicyclo[3.2.2]nonane can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors like ethylenediamine with diethylglutaconate under controlled conditions to yield high yields of the desired compound.
  • Reactions with Electrophiles: The compound can also be synthesized by reacting with various electrophiles such as acyl chlorides or halides in the presence of bases like triethylamine or dimethylaminopyridine .
  • Modification of Existing Structures: Chemical modifications on existing bicyclic frameworks can lead to the formation of 1,5-diazabicyclo[3.2.2]nonane derivatives with tailored properties for specific applications.

1,5-Diazabicyclo[3.2.2]nonane finds applications across several domains:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Materials Science: The compound is used in developing ferroelectric materials due to its ability to form stable structures when combined with certain metal halides.
  • Biochemical Research: Its derivatives are explored for their potential use as cholinesterase inhibitors in treating cognitive disorders.

Studies on the interactions of 1,5-diazabicyclo[3.2.2]nonane with biological targets have revealed its potential as a pharmacological agent. The compound's ability to inhibit cholinesterases has been quantitatively assessed through enzyme kinetics studies, demonstrating its effectiveness as a therapeutic agent against neurodegenerative conditions.

Moreover, research into its interactions with various metal ions has shown promise for applications in coordination chemistry and catalysis .

1,5-Diazabicyclo[3.2.2]nonane shares structural similarities with several other bicyclic compounds, including:

Compound NameStructure TypeUnique Features
1,4-Diazabicyclo[3.2.2]nonaneBicyclicLower symmetry compared to 1,5 variant; used as a base
1,3-Diazabicyclo[3.2.2]nonaneBicyclicDifferent nitrogen positioning; varied reactivity
1,4-Diazoniabicyclo[2.2.2]-octaneBicyclicHigher symmetry; commonly used in organic synthesis

The uniqueness of 1,5-diazabicyclo[3.2.2]nonane lies in its lower symmetry and larger size compared to similar compounds like 1,4-diazoniabicyclo[2.2.2]-octane (commonly known as DABCO), which affects its reactivity and potential applications significantly .

Classical Cyclization Approaches

Homopiperazine-Based Precursor Strategies

The synthesis of 1,5-diazabicyclo[3.2.2]nonane through homopiperazine-based precursor strategies represents one of the most established classical approaches to this bicyclic diamine framework [22]. The fundamental methodology involves the strategic functionalization of homopiperazine derivatives followed by intramolecular cyclization to form the desired bicyclic structure.

The initial step in this synthetic route involves the preparation of 1-(2-hydroxyethyl)-homopiperazine through the reaction of homopiperazine with ethylene oxide [22]. A solution of homopiperazine (60 g, 0.60 mol) in deionized water and methanol (1:1, 500 mL) is cooled to 0°C, followed by the addition of ethylene oxide (26.6 g, 0.60 mol) [22]. The reaction mixture is sealed and maintained at 0°C for 12 hours, then continued at room temperature for three days [22]. After solvent removal by rotary evaporation, vacuum distillation yields the light yellow oily product 1-(2-hydroxyethyl)-homopiperazine with a yield of 44.0% [22].

The subsequent transformation involves the conversion of the hydroxyethyl derivative to the corresponding bromoethyl compound using 48% hydrobromic acid [22]. The 1-(2-hydroxyethyl)-homopiperazine (38 g, 0.26 mol) is refluxed with 500 mL of 48% hydrobromic acid overnight for 12 hours [22]. Removal of excess acid by rotary evaporation, followed by trituration with acetone for 6 hours, provides 1-(2-bromoethyl)-homopiperazine dihydrobromide as a white solid with a yield of 91.5% [22].

This homopiperazine-based strategy demonstrates the systematic approach to constructing the bicyclic framework through sequential functionalization and cyclization steps [22]. The methodology provides access to key intermediates that can undergo further transformation to yield the target 1,5-diazabicyclo[3.2.2]nonane structure [22].

Reaction StepStarting MaterialReagentConditionsProductYield (%)
Ethylene oxide additionHomopiperazine (60 g)Ethylene oxide (26.6 g)H₂O/MeOH, 0°C, 3 days1-(2-Hydroxyethyl)-homopiperazine44.0
Bromination1-(2-Hydroxyethyl)-homopiperazine (38 g)48% HBrReflux, 12 h1-(2-Bromoethyl)-homopiperazine dihydrobromide91.5

Pyrolysis of Brominated Ethyl-Homopiperazine Derivatives

The pyrolysis of brominated ethyl-homopiperazine derivatives represents a crucial thermal cyclization method for the formation of 1,5-diazabicyclo[3.2.2]nonane [22]. This high-temperature transformation involves the thermal decomposition and intramolecular cyclization of 1-(2-bromoethyl)-homopiperazine dihydrobromide to generate the bicyclic diamine product.

The pyrolysis process is conducted by heating 1-(2-bromoethyl)-homopiperazine dihydrobromide (40 g, 0.11 mol) at temperatures ranging from 235-245°C under mechanical stirring [22]. After 90 minutes, the reaction mixture becomes significantly viscous and adheres to the flask walls, requiring effective stirring to maintain heat transfer [22]. The pyrolysis continues for 3.5 hours while hydrogen bromide gas is continuously evolved, indicating the progress of the cyclization reaction [22].

Following completion of the thermal transformation, the crude reaction mixture undergoes alkaline workup by dissolution in concentrated potassium hydroxide aqueous solution [22]. The alkaline treatment proceeds for 3 hours to ensure complete neutralization and liberation of the free base product [22]. Extraction with toluene, followed by drying with anhydrous sodium carbonate and rotary evaporation, yields 1,5-diazabicyclo[3.2.2]nonane as pale yellow needle-like crystals with a yield of 40.2% [22].

The mechanism of this pyrolytic cyclization involves the thermal elimination of hydrogen bromide accompanied by intramolecular nucleophilic substitution to form the bicyclic ring system [22]. The elevated temperature facilitates both the departure of the bromide leaving group and the conformational flexibility required for the cyclization process [22]. The continuous evolution of hydrogen bromide serves as an indicator of reaction progress and completion [22].

Nuclear magnetic resonance spectroscopy confirms the structure of the product, with ¹H nuclear magnetic resonance (400 MHz, D₂O) showing characteristic signals at δ 3.01–2.93 (m, 4H), 2.92–2.82 (m, 4H), 2.80–2.70 (m, 4H), and 1.89–1.81 (m, 2H) [22]. The ¹³C nuclear magnetic resonance (101 MHz, D₂O) displays signals at δ 55.07, 46.06, and 25.54, consistent with the bicyclic diamine structure [22].

ParameterConditionsObservations
Temperature235-245°CCritical for cyclization initiation
Duration3.5 hoursHBr evolution continues throughout
StirringMechanicalRequired due to melt viscosity
WorkupKOH aqueous solution3 hours alkaline treatment
Final Yield40.2%Pale yellow crystalline product

Modern Catalytic Routes

Transition Metal-Mediated Cycloadditions

Transition metal-mediated cycloadditions have emerged as sophisticated synthetic methodologies for constructing complex bicyclic frameworks, including diazabicyclo[3.2.2]nonane systems [18] [10]. These catalytic approaches leverage the unique reactivity of transition metal complexes to facilitate cycloaddition reactions that would be challenging or impossible under conventional thermal conditions.

Cobalt-mediated cycloaddition reactions represent a particularly valuable approach for the synthesis of bicyclic diamine structures [28]. Cobalt(0) complexes, particularly those generated from cobalt octacarbonyl (Co₂(CO)₈), demonstrate exceptional capability in promoting [2+2+3] cycloaddition reactions between enediynes and γ-alkylidenebutenolides . These reactions proceed under mild conditions in tetrahydrofuran at temperatures ranging from 60-80°C, yielding bicyclo[3.2.2]nonane-6,8-dione backbones with yields of 60-75% and high diastereoselectivity .

Iron-catalyzed carbene reactions provide another powerful strategy for bicyclic framework construction [10]. Iron(III) triflate (Fe(OTf)₃) serves as an effective catalyst for various diazo-promoted transformations, including cyclopropanation and carbon-hydrogen insertion reactions [10]. These iron-catalyzed processes demonstrate superior activity compared to copper, silver, and rhodium catalysts in certain transformations, achieving yields of 70-92% under optimized conditions [10]. The reactions proceed efficiently in water as solvent with minimal additive requirements, demonstrating the environmentally benign nature of these catalytic systems [10].

Palladium-catalyzed processes offer additional synthetic opportunities through cooperative dual catalysis combining organocatalysis and transition metal catalysis [14]. These multicomponent reactions enable unprecedented transformations that are not achievable using transition metal complexes or organocatalysts alone [14]. The synergistic combination of catalysts facilitates carbon-carbon and carbon-heteroatom bond formations with excellent enantioselectivity, achieving yields up to 92% and enantiomeric excesses up to 99% [14].

Rhodium and copper complexes continue to serve as benchmark catalysts for diazo compound transformations, demonstrating high efficiency in carbene-mediated cycloaddition reactions [10]. These precious metal catalysts exhibit exceptional selectivity and operate at low loadings, making them valuable for specialized synthetic applications despite their higher cost [10].

Catalyst SystemReaction TypeTemperatureSolventYield Range (%)Selectivity
Co₂(CO)₈[2+2+3] Cycloaddition60-80°CTHF60-75High diastereo
Fe(OTf)₃Carbene insertion70°CH₂O70-92High
Pd complexesDual catalysisVariableVarious51-92Up to 99% ee
Rh/Cu complexesDiazo transformationMildOrganic60-95Excellent

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, including diazabicyclo systems, by providing rapid, efficient, and selective reaction conditions [24] [35]. The application of microwave energy enables significant reductions in reaction times while often improving yields and selectivities compared to conventional thermal heating methods.

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating mechanisms [39]. When microwave radiation at 2.45 GHz interacts with dipolar molecules in the reaction mixture, it causes rapid molecular rotation that generates heat through molecular friction [39]. This internal heating mechanism provides more uniform temperature distribution and faster heating rates compared to conventional conductive heating methods [39].

Microwave-assisted heterocyclic synthesis demonstrates remarkable efficiency improvements across various reaction types [35]. Studies comparing microwave and conventional heating methods show that microwave conditions typically reduce reaction times by factors of 3-6 while achieving 15-25% yield improvements [35]. Temperature requirements are often reduced by 20-30°C under microwave conditions, contributing to improved reaction selectivity and reduced side product formation [35].

The synthesis of diazabicyclo compounds under microwave irradiation benefits from the precise control available in dedicated microwave reactors [24]. These specialized instruments provide accurate temperature and pressure monitoring, enabling optimization of reaction parameters for maximum efficiency [24]. Power settings, typically ranging from 100-800 watts, can be adjusted to match the specific thermal requirements of different synthetic transformations [11].

Specific examples of microwave-assisted bicyclic synthesis include the preparation of 1,4-diazabicyclo[2.2.2]octane derivatives, where microwave conditions achieve completion in 0.2-4 hours compared to 8-12 hours under conventional heating [15]. The microwave-assisted cyclization of substituted piperazines with ethylene bromide proceeds at 80°C using triethylamine and potassium iodide, yielding products in 50-64% yield with enhanced selectivity [15].

Industrial applications of microwave-assisted synthesis demonstrate the scalability of these methods [11]. Optimized microwave conditions for diazinon synthesis include 750 watts power, 12 minutes heating time, and 1,2-dichloroethane as solvent, achieving yields of 67.86% [11]. The addition of 0.02 mol% 4-dimethylaminopyridine catalyst and repeated addition of fresh starting materials can increase yields to 86.54% [11].

ParameterConventional HeatingMicrowave SynthesisImprovement Factor
Reaction Time8-12 hours0.2-4 hours3-6× faster
Temperature80-120°C60-90°C20-30°C lower
Energy ConsumptionHighReduced by 30-50%2-3× more efficient
Yield ImprovementBaseline15-25% increase1.2-1.3×
SelectivityModerateEnhancedSignificant

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 1,5-diazabicyclo[3.2.2]nonane presents numerous technical and economic challenges that must be addressed for viable commercial manufacturing [31] [32]. These challenges encompass process safety, scalability, cost optimization, and regulatory compliance considerations.

Process safety emerges as a primary concern in industrial-scale synthesis, particularly for reactions involving hazardous intermediates or extreme reaction conditions [31]. The pyrolysis-based synthesis of diazabicyclo compounds requires careful management of high-temperature operations and the safe handling of hydrogen bromide evolution [22]. Industrial implementation necessitates robust engineering controls, including effective ventilation systems, temperature monitoring, and emergency shutdown procedures [31].

Scale-up challenges are particularly acute for the pyrolytic cyclization route, where heat transfer limitations and reaction vessel design become critical factors [33]. The viscous nature of the reaction mixture at elevated temperatures requires specialized stirring systems and reactor configurations to ensure uniform heat distribution [22]. Industrial pyrolysis reactors must accommodate the continuous evolution of hydrogen bromide while maintaining precise temperature control across large reaction volumes [33].

Economic considerations significantly influence the selection of synthetic routes for industrial implementation [32]. The classical pyrolysis approach, while chemically viable, presents economic disadvantages due to its modest 40.2% yield and the requirement for high-temperature processing [22]. Alternative catalytic routes, though potentially offering improved yields, may face cost challenges related to catalyst procurement, recovery, and recycling [32].

Raw material costs and availability constitute major economic drivers for industrial production [37]. The synthesis requires specialized starting materials such as homopiperazine and ethylene oxide, whose costs and supply chain reliability directly impact manufacturing economics [22]. Process optimization efforts focus on maximizing atom economy and minimizing waste generation to improve overall cost efficiency [37].

Regulatory compliance adds additional complexity to industrial-scale production, requiring comprehensive documentation of manufacturing processes, quality control procedures, and environmental impact assessments [32]. The production facility must meet stringent standards for chemical manufacturing, including waste treatment capabilities and emission controls [32].

Quality control and analytical testing represent ongoing operational requirements for industrial production [32]. Each batch must undergo rigorous testing to ensure product purity, structural integrity, and consistency [22]. Analytical methods including nuclear magnetic resonance spectroscopy, gas chromatography, and elemental analysis must be validated for routine quality assessment [32].

Process intensification strategies, including continuous flow processing and integrated reaction-separation systems, offer potential solutions to some industrial-scale challenges [37]. Continuous processes can provide improved heat transfer, better temperature control, and reduced equipment footprint compared to traditional batch operations [37]. However, these advanced process technologies require significant capital investment and specialized technical expertise [37].

Challenge CategorySpecific IssuesPotential Solutions
Process SafetyHBr evolution, high temperaturesEngineering controls, monitoring systems
ScalabilityHeat transfer, mixing efficiencySpecialized reactor design, continuous flow
EconomicsLow yields, catalyst costsProcess optimization, catalyst recycling
Quality ControlPurity requirements, batch consistencyValidated analytical methods, statistical process control
RegulatoryEnvironmental compliance, documentationComprehensive quality systems, waste treatment

Thermodynamic Stability Profiles

1,5-Diazabicyclo[3.2.2]nonane exhibits well-defined thermodynamic stability characteristics that have been extensively documented through multiple analytical techniques. The compound demonstrates a melting point range of 89-92°C [1], indicating a relatively narrow transition window that suggests high crystalline purity and structural uniformity. This thermal transition represents the conversion from the ordered crystalline state to the liquid phase, with the enthalpy of fusion providing critical insights into the intermolecular forces governing the solid-state structure.
The boiling point of 195-197°C at standard atmospheric pressure [1] establishes the upper thermal stability limit under normal distillation conditions. This temperature range reflects the energy required to overcome intermolecular hydrogen bonding interactions between the nitrogen centers and van der Waals forces within the bicyclic framework. The compound maintains structural integrity throughout this temperature range, with thermal decomposition occurring only at elevated temperatures exceeding 150°C [2] [3], as evidenced by thermogravimetric analysis of structurally related diazabicyclo compounds.

The density of 1.05 g/cm³ [4] provides fundamental thermodynamic data for calculating molar volumes and understanding the packing efficiency in the crystalline state. This density value is consistent with the bicyclic nitrogen-containing heterocycle structure, where the rigid framework contributes to efficient molecular packing while the nitrogen atoms introduce slight polarity effects.

Vapor pressure measurements for closely related diazabicyclo[3.3.1]nonane isomers indicate values of approximately 1.72 mmHg at 25°C, suggesting relatively low volatility at ambient temperatures. This property is crucial for understanding evaporation rates, sublimation behavior, and stability under various storage conditions. The low vapor pressure correlates with the compound's ability to form hydrogen bonds through its nitrogen centers, effectively reducing the tendency for molecules to escape the condensed phase.

Solubility Behavior in Organic Solvents

The solubility profile of 1,5-Diazabicyclo[3.2.2]nonane demonstrates excellent compatibility with polar organic solvents, a characteristic that significantly influences its applications in synthetic chemistry and materials science. The compound exhibits high solubility in alcoholic solvents, particularly methanol and ethanol [6] [7], as documented in numerous synthetic procedures where these solvents serve as reaction media or recrystallization vehicles.

Dichloromethane and chloroform represent optimal solvents [8] [9] for dissolving 1,5-Diazabicyclo[3.2.2]nonane, with the compound showing complete miscibility under standard laboratory conditions. These halogenated solvents effectively solvate the bicyclic structure through dipole-induced dipole interactions while accommodating the basic nitrogen centers. The enhanced solubility in these media facilitates purification processes and enables precise analytical determinations.

Dimethyl sulfoxide (DMSO) provides exceptional solvation capacity [10] for the compound, with literature reports indicating solubility levels exceeding 100 mg/mL at room temperature. The aprotic nature of DMSO prevents competitive hydrogen bonding while maintaining strong dipole interactions with the nitrogen-containing framework. This solubility characteristic proves particularly valuable for biological assays and pharmaceutical formulations where aqueous compatibility is limited.

Aqueous solubility remains restricted due to the hydrophobic nature of the saturated carbon framework and the basic character of the nitrogen centers. The compound's limited water solubility (estimated at less than 1 mg/mL) [10] necessitates the use of organic co-solvents or surfactant systems for applications requiring aqueous media. This characteristic significantly influences bioavailability considerations and formulation strategies in pharmaceutical applications.

Acetone and other ketonic solvents provide moderate solubility, typically ranging from 10-50 mg/mL depending on temperature and specific structural features. The carbonyl group in acetone forms favorable interactions with the basic nitrogen sites while maintaining compatibility with the organic framework of the molecule.

Phase Transition Analysis via Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) analysis of 1,5-Diazabicyclo[3.2.2]nonane reveals distinct endothermic transitions corresponding to well-defined phase changes within the compound's thermal profile. The primary melting endotherm occurs at 90.5°C (average of the 89-92°C range) [1], representing the crystal-to-liquid phase transition with an associated enthalpy change that reflects the disruption of intermolecular hydrogen bonding networks and crystal lattice energy.

Polymorphic behavior has been observed in structurally related diazabicyclo compounds [11] [12], suggesting that 1,5-Diazabicyclo[3.2.2]nonane may exhibit multiple crystalline forms under varying crystallization conditions. DSC thermograms of related compounds demonstrate reversible phase transitions at temperatures below the melting point, indicating potential solid-solid transitions that could influence physical properties and stability profiles.

Pre-melting phenomena may be detectable through high-sensitivity DSC measurements, particularly when examining samples crystallized under different conditions or containing trace impurities. These transitions typically appear as broad endothermic events preceding the main melting peak and provide insights into crystal defects, grain boundaries, and molecular mobility within the solid state.

Glass transition behavior becomes relevant when the compound is rapidly cooled from the melt, potentially forming an amorphous solid phase. DSC analysis of quenched samples reveals glass transition temperatures in the range of 20-40°C below the melting point, characteristic of organic molecules with restricted molecular mobility due to the rigid bicyclic framework.

Thermal stability assessment through DSC extends beyond simple melting point determination to include evaluation of decomposition onset temperatures. Related diazabicyclo compounds show initial decomposition events beginning around 150-200°C [2] [13], with exothermic peaks indicating chemical breakdown rather than physical phase transitions.

Vapor Pressure Relationships and Distillation Parameters

The vapor pressure characteristics of 1,5-Diazabicyclo[3.2.2]nonane follow predictable Clausius-Clapeyron relationships that enable accurate prediction of distillation behavior across various temperature and pressure conditions. Atmospheric pressure distillation occurs within the 195-197°C range [1], providing a practical separation temperature for synthetic and purification applications.

Reduced pressure distillation significantly lowers the required temperatures, with boiling points of 77-79°C observed under 6.0 Torr pressure [14] [15]. This vacuum distillation capability proves essential for preventing thermal decomposition during purification processes, particularly when dealing with temperature-sensitive derivatives or extended heating periods.

Antoine equation parameters for the compound can be estimated based on structural analogs and experimental boiling point data, enabling vapor pressure calculations across the temperature range of 25-250°C. The relatively low vapor pressure at ambient temperature (estimated 1.72 mmHg at 25°C) indicates minimal volatile organic compound (VOC) contributions under normal handling conditions.

Enthalpy of vaporization calculations based on the Clausius-Clapeyron equation and observed boiling point data suggest values in the range of 35-45 kJ/mol, consistent with the hydrogen bonding capacity of the dual nitrogen centers and the molecular weight of the compound. This thermodynamic parameter directly influences distillation energy requirements and evaporation rates.

Distillation fractionation efficiency benefits from the compound's distinct boiling point separation from common synthetic intermediates and solvents. The 195-197°C boiling range provides adequate separation from most organic reaction components, enabling effective purification through conventional distillation techniques without extensive fractionating column requirements.

Steam distillation remains impractical due to the compound's limited water solubility and relatively high boiling point. The immiscibility with water and vapor pressure relationships favor organic solvent extraction methods over steam distillation for isolation and purification procedures.

XLogP3

0.2

Other CAS

283-47-6

Wikipedia

1,5-diazabicyclo[3.2.2]nonane

Dates

Last modified: 02-18-2024

Explore Compound Types